molecular formula C15H12ClN3S B14949420 2-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-1,3-benzothiazole

2-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-1,3-benzothiazole

Cat. No.: B14949420
M. Wt: 301.8 g/mol
InChI Key: BIDZCDUCZHIKMO-VCHYOVAHSA-N
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Description

2-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-1,3-benzothiazole is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound features a chlorophenyl group and a hydrazinyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-1,3-benzothiazole typically involves the condensation of 2-hydrazinyl-1,3-benzothiazole with 4-chloroacetophenone under acidic or basic conditions. The reaction may proceed as follows:

  • Dissolve 2-hydrazinyl-1,3-benzothiazole in a suitable solvent such as ethanol or methanol.
  • Add 4-chloroacetophenone to the solution.
  • Adjust the pH to acidic or basic conditions using hydrochloric acid or sodium hydroxide.
  • Heat the reaction mixture to reflux for several hours.
  • Cool the mixture and isolate the product by filtration or extraction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar solvents, elevated temperatures.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced forms of the hydrazinyl group.

    Substitution: Substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-1,3-benzothiazole depends on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-Hydrazinyl-1,3-benzothiazole: A precursor in the synthesis of the target compound.

    4-Chloroacetophenone: A starting material in the synthesis.

    Other Benzothiazole Derivatives: Compounds with similar structures but different substituents.

Uniqueness

2-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-1,3-benzothiazole is unique due to the presence of both the chlorophenyl and hydrazinyl groups, which may impart distinct chemical and biological properties compared to other benzothiazole derivatives.

Properties

Molecular Formula

C15H12ClN3S

Molecular Weight

301.8 g/mol

IUPAC Name

N-[(E)-1-(4-chlorophenyl)ethylideneamino]-1,3-benzothiazol-2-amine

InChI

InChI=1S/C15H12ClN3S/c1-10(11-6-8-12(16)9-7-11)18-19-15-17-13-4-2-3-5-14(13)20-15/h2-9H,1H3,(H,17,19)/b18-10+

InChI Key

BIDZCDUCZHIKMO-VCHYOVAHSA-N

Isomeric SMILES

C/C(=N\NC1=NC2=CC=CC=C2S1)/C3=CC=C(C=C3)Cl

Canonical SMILES

CC(=NNC1=NC2=CC=CC=C2S1)C3=CC=C(C=C3)Cl

Origin of Product

United States

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